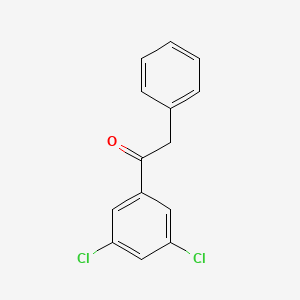

1-(3,5-Dichlorophenyl)-2-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGKJGMNMRQUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 3,5 Dichlorophenyl 2 Phenylethanone and Its Analogs

Classical Acylation Methodologies

Classical acylation methods are foundational in organic synthesis for the preparation of aryl ketones. byjus.com These reactions typically involve the electrophilic substitution of an aromatic ring with an acyl group.

Friedel-Crafts Acylation with Halogenated Aromatic Precursors

A primary and direct route to synthesizing 1-(3,5-dichlorophenyl)-2-phenylethanone is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). rsc.org This electrophilic aromatic substitution reaction involves treating 1,3-dichlorobenzene with phenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemistrystudent.comlibretexts.org

The mechanism begins with the reaction between the Lewis acid (AlCl₃) and the acyl halide (phenylacetyl chloride). sigmaaldrich.comchemistrysteps.com This interaction generates a highly reactive acylium ion, which is stabilized by resonance. byjus.comsigmaaldrich.com The acylium ion then acts as an electrophile and attacks the electron-rich 1,3-dichlorobenzene ring. byjus.comchemistrysteps.com The chlorine atoms on the benzene (B151609) ring are deactivating but are ortho, para-directing. However, due to steric hindrance at the ortho positions, the acylation predominantly occurs at the para-position relative to one chlorine and ortho to the other, which corresponds to the 5-position of the resulting ketone, leading to the desired product. The final step involves the deprotonation of the intermediate arenium ion, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.comchemistrysteps.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1,3-Dichlorobenzene | Phenylacetyl chloride | AlCl₃ | This compound | Friedel-Crafts Acylation |

Acylation with Substituted Acetyl Chlorides/Anhydrides

An alternative approach within the Friedel-Crafts acylation framework involves reacting a halogenated aromatic compound with a substituted acetyl chloride or anhydride (B1165640). nih.govlibretexts.org For instance, benzene or a substituted benzene could be acylated with 3,5-dichlorophenylacetyl chloride. While this specific reagent is less common, the principle remains the same. The reaction of chlorobenzene (B131634) with acetyl chloride in the presence of aluminum chloride is a well-documented example of this type of transformation, typically yielding a mixture of ortho and para substituted products, with the para isomer being the major product due to reduced steric hindrance. vedantu.comaskfilo.com

Acid anhydrides can also be used in place of acyl chlorides for Friedel-Crafts acylation. byjus.comnih.gov For example, reacting 1,3-dichlorobenzene with phenylacetic anhydride under the influence of a Lewis acid catalyst would also yield this compound. The mechanism is analogous to that with acyl chlorides, involving the formation of an acylium ion intermediate. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1,3-Dichlorobenzene | Phenylacetic anhydride | AlCl₃ | This compound | Friedel-Crafts Acylation |

| Benzene | 3,5-Dichlorophenylacetyl chloride | AlCl₃ | This compound | Friedel-Crafts Acylation |

Organometallic Approaches in C-C Bond Formation

Organometallic reagents are powerful tools for forming carbon-carbon bonds and offer alternative synthetic routes to aryl ketones.

Lithium Reagent Mediated Reactions

Organolithium reagents are highly reactive compounds that can act as strong nucleophiles. wikipedia.org A plausible synthetic route to this compound using an organolithium reagent would involve the reaction of 3,5-dichlorophenyllithium with a suitable phenylacetyl derivative. For instance, the addition of 3,5-dichlorophenyllithium to phenylacetaldehyde (B1677652) would yield a secondary alcohol, which could then be oxidized to the desired ketone. masterorganicchemistry.com

Alternatively, the reaction of an organolithium reagent with a carboxylic acid can directly produce a ketone. researchgate.netorganicreactions.org In this case, reacting 3,5-dichlorophenyllithium with phenylacetic acid would be a direct method for the synthesis of this compound. Another effective method involves the use of Weinreb amides (N-methoxy-N-methyl amides), which react with organolithium reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

| 3,5-Dichlorophenyllithium | Phenylacetaldehyde | 1-(3,5-Dichlorophenyl)-2-phenylethanol (intermediate) | Nucleophilic Addition |

| 3,5-Dichlorophenyllithium | Phenylacetic acid | This compound | Ketone Synthesis |

| 3,5-Dichlorophenyllithium | N-methoxy-N-methyl-2-phenylacetamide | This compound | Weinreb Ketone Synthesis |

Grignard Reagent Based Syntheses (Inferred for similar ketone synthesis)

Grignard reagents (organomagnesium halides) are another class of highly useful organometallic compounds for C-C bond formation. sigmaaldrich.com The synthesis of this compound can be inferred from general Grignard reactions for ketone synthesis. A viable approach would be the reaction of a 3,5-dichlorophenylmagnesium halide (e.g., 3,5-dichlorophenylmagnesium bromide) with phenylacetyl chloride. missouri.edu This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. mnstate.edu

It is crucial to control the reaction conditions, as Grignard reagents can also react with the newly formed ketone to produce a tertiary alcohol. cerritos.edu Using an excess of the Grignard reagent would favor the formation of the tertiary alcohol. Therefore, careful stoichiometric control is necessary to isolate the desired ketone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,5-Dichlorophenylmagnesium bromide | Phenylacetyl chloride | This compound | Grignard Reaction |

Transition-Metal Catalyzed Coupling Reactions for Arylated Ketones (Inferred for general C-C bond formation)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. libretexts.org While specific examples for the synthesis of this compound might not be prevalent, the principles of these reactions can be applied.

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful method for forming aryl-aryl bonds. wikipedia.org A potential Suzuki coupling approach to this compound could involve the reaction of 3,5-dichlorophenylboronic acid with a phenylacetyl halide, or alternatively, phenylboronic acid with a 3,5-dichlorophenylacetyl halide. acs.orgacs.org This methodology is known for its high functional group tolerance. nih.gov

Another relevant transition-metal-catalyzed reaction is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct route to the target ketone, variations of Heck-type reactions can be used to form C-C bonds that could be precursors to the desired structure. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reaction Type |

| 3,5-Dichlorophenylboronic acid | Phenylacetyl chloride | Palladium catalyst, Base | This compound | Suzuki Coupling |

| Phenylboronic acid | 3,5-Dichlorophenylacetyl chloride | Palladium catalyst, Base | This compound | Suzuki Coupling |

Advanced and Green Synthetic Methodologies

Modern organic synthesis emphasizes the development of environmentally benign and efficient processes. For a molecule like this compound, this translates to adopting technologies that reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govjocpr.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tsijournals.comresearchgate.net

For the synthesis of analogs of this compound, such as chalcones and pyrazoles, microwave irradiation has been shown to be highly effective. For instance, the condensation of substituted acetophenones with aldehydes to form chalcones can be achieved in minutes with high yields under solvent-free conditions, catalyzed by iodine-impregnated alumina. researchgate.net Similarly, the synthesis of 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles from β-diketones and m-chlorophenyl hydrazine (B178648) hydrochloride has been accomplished in just 3 minutes using a household microwave oven, a significant improvement over the 6 hours required by conventional methods. tsijournals.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles from analogous syntheses suggest its potential applicability. A hypothetical microwave-assisted Friedel-Crafts acylation of 1,3-dichlorobenzene with phenylacetyl chloride could offer a rapid and efficient route to the target molecule.

Table 1: Representative Microwave-Assisted Synthesis of Aryl Ketone Analogs

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Substituted Acetophenone, Aryl Aldehyde | Iodine/Alumina, Solvent-free, Microwave | < 2 minutes | 79-95 | researchgate.net |

| β-Diketone, m-chlorophenyl hydrazine HCl | Microwave (600W) | 3 minutes | >85 | tsijournals.com |

| Anisole, Benzoic Anhydride | Metal Triflate in Deep Eutectic Solvent, Microwave | 10 minutes | >90 | nih.gov |

This table presents data from the synthesis of analogous compounds to illustrate the potential of microwave-assisted synthesis.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. mdpi.com These features make it an attractive platform for optimizing the synthesis of pharmaceutical intermediates and fine chemicals.

The Friedel-Crafts acylation, a key reaction for the synthesis of aryl ketones like this compound, can be significantly improved using flow chemistry. mdpi.comresearchgate.net By employing packed-bed reactors with heterogeneous catalysts, issues such as catalyst waste and difficult separation associated with traditional Lewis acids like AlCl₃ can be mitigated. For example, the acylation of 1,3-benzodioxole (B145889) has been successfully performed in a continuous flow system using a recyclable heterogeneous catalyst, achieving good conversion and selectivity with excellent stability over several hours. mdpi.com

Table 2: Parameters for Optimization in a Hypothetical Flow Synthesis of this compound

| Parameter | Range | Potential Impact |

| Temperature | 80 - 150 °C | Reaction rate, selectivity, byproduct formation |

| Residence Time | 5 - 60 minutes | Conversion, throughput |

| Catalyst Loading | 0.1 - 1.0 equivalents | Reaction rate, cost-effectiveness |

| Reagent Molar Ratio | 1:1 to 1:1.5 | Conversion, minimization of starting material waste |

This table illustrates key parameters that would be considered in the optimization of a continuous flow synthesis.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

The traditional Friedel-Crafts acylation, while effective, often suffers from poor atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃) which is consumed during the reaction and generates a significant amount of waste during workup. researchgate.net

For the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichlorobenzene with phenylacetyl chloride, the idealized reaction (assuming catalytic AlCl₃) would be:

C₆H₄Cl₂ + C₈H₇ClO → C₁₄H₁₀Cl₂O + HCl

In this idealized scenario, the atom economy would be high. However, in practice, the reaction requires at least a stoichiometric amount of AlCl₃, which is hydrolyzed during workup, leading to a much lower actual atom economy.

Table 3: Theoretical Atom Economy Calculation for the Idealized Friedel-Crafts Acylation

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Reactant |

| Phenylacetyl chloride | C₈H₇ClO | 154.60 | Reactant |

| This compound | C₁₄H₁₀Cl₂O | 265.13 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Calculation: % Atom Economy = [265.13 / (147.00 + 154.60)] x 100 = 87.8%

This calculation highlights the theoretical efficiency of the core reaction. However, the use of stoichiometric Lewis acids in traditional methods significantly reduces the practical atom economy. Therefore, developing catalytic and recyclable systems is crucial for a truly sustainable synthesis.

Derivatization from Related Halogenated Precursors

The synthesis of this compound can also be approached through the derivatization of appropriately substituted aromatic precursors. This often involves multi-step sequences that include nitration and halogenation reactions.

A common strategy in aromatic chemistry is to introduce directing groups to control the regioselectivity of subsequent electrophilic substitutions. The nitro group (-NO₂) is a powerful electron-withdrawing and meta-directing group. This property can be exploited in the synthesis of precursors for this compound.

For example, the synthesis could potentially start from a less substituted dichlorobenzene, followed by nitration to introduce a nitro group. Subsequent reactions could then be used to introduce the desired acyl group and modify or replace the nitro group. A more direct route involves the nitration of a suitable precursor, followed by chlorination. For instance, a process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone derivatives involves the nitration of a substituted trifluoroethanone, followed by chlorination. google.com

The synthesis of 3,5-dichloronitrobenzene (B1666198) itself can be achieved through a diazotization-denitrification-hydrolysis sequence starting from 2,6-dichloro-p-nitroaniline or 4,6-dichloro-o-nitroaniline. google.com This precursor can then potentially be used in further transformations to build the target ketone.

Trichloroisocyanuric acid (TCCA) is a versatile, stable, and inexpensive reagent for chlorination reactions. google.com It can act as a source of electrophilic chlorine and is effective for the chlorination of both aromatic rings and the α-position of carbonyl compounds. nih.govresearchgate.net

The use of TCCA in combination with sulfuric acid or fuming sulfuric acid has been shown to be a powerful system for the chlorination of deactivated aromatic rings. google.com A patent describes the chlorination of a nitrated trifluoroethanone derivative at high temperatures using TCCA, demonstrating its efficacy on substrates with strong electron-withdrawing groups. google.com This suggests that TCCA could be a suitable reagent for the direct chlorination of a phenyl-2-phenylethanone precursor or for the introduction of chlorine atoms onto a pre-existing aromatic ring in a multi-step synthesis.

Furthermore, TCCA is also effective for the α-chlorination of ketones and their derivatives. nih.govresearchgate.net While direct α-chlorination of this compound is not the primary goal of this article, the reactivity of TCCA with carbonyl compounds is noteworthy. For example, the α-selective chlorination of phenylacetic acid and its analogs can be achieved in high yields using TCCA in the presence of a catalytic amount of PCl₃ under solvent-free conditions. nih.gov This highlights the potential of TCCA for selective chlorination reactions in the synthesis of halogenated ketones and their precursors.

Table 4: Applications of Trichloroisocyanuric Acid (TCCA) in Chlorination Reactions

| Substrate | Conditions | Product Type | Reference |

| Deactivated Aromatic Ring (nitrated) | TCCA, Fuming Sulfuric Acid, 100-120 °C | Chlorinated Aromatic Compound | google.com |

| Phenylacetic Acid Analogs | TCCA, catalytic PCl₃, Solvent-free | α-Chlorophenylacetic Acid | nih.gov |

| Aromatic Compounds | TCCA, various catalysts | Chlorinated Arenes | researchgate.netresearchgate.net |

This table summarizes the utility of TCCA in relevant chlorination reactions.

Chiral Synthesis Approaches for Enantiomerically Enriched Analogs (Inferred for ketone chemistry)

The synthesis of enantiomerically enriched analogs of this compound, a class of compounds known as α-aryl ketones, presents a significant challenge in synthetic organic chemistry. A primary difficulty arises from the propensity of the chiral center, located at the α-position to the carbonyl group, to undergo racemization, particularly under basic or acidic conditions that facilitate enolization. thieme-connect.comacs.org Consequently, the development of stereoselective methods that operate under mild, often neutral, conditions is crucial for accessing these valuable chiral building blocks. acs.org While specific methods for the chiral synthesis of this compound are not extensively documented, several modern catalytic asymmetric strategies developed for general α-aryl ketone synthesis can be inferred as highly applicable. These approaches focus on creating the stereogenic center with high fidelity and enantioselectivity.

Key strategies include catalytic asymmetric arylation, enantioconvergent cross-coupling reactions, and asymmetric protonation, which have shown considerable success for structurally related ketones.

Catalytic Asymmetric Arylation One of the most direct methods for preparing chiral α-aryl ketones is the asymmetric arylation of ketone enolates or their equivalents. This approach has been advanced through the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric arylation has been successfully applied to the synthesis of stereochemically labile α-aryl ketones. A notable advantage of this method is its operation under base-free conditions, which effectively suppresses the racemization of the enolizable product. thieme-connect.com This technique has demonstrated the ability to produce α-aryl ketones in high yields with excellent enantioselectivities, often achieving 98% enantiomeric excess (ee) or greater. thieme-connect.com

Palladium-Catalyzed Asymmetric Protonation An alternative strategy involves the palladium-catalyzed decarboxylative asymmetric protonation of α-aryl-β-keto allyl esters. acs.orgresearchgate.net This method provides access to tertiary α-aryl cyclopentanones and cyclohexanones with moderate to high levels of enantioselectivity (up to 92% ee). acs.orgresearchgate.net A key feature of this approach is its modularity; various aryl groups, including sterically hindered ones, can be installed prior to the enantioselective protonation step. acs.org This flexibility suggests its potential applicability for synthesizing a diverse range of analogs of this compound.

Photoredox/Nickel-Catalyzed Enantioconvergent Cross-Coupling A more recent and powerful approach involves the combination of photoredox and nickel catalysis for the enantioconvergent acyl cross-coupling of carboxylic acid derivatives with racemic starting materials, such as secondary organotrifluoroborates. acs.org This method is particularly effective for synthesizing enolizable chiral α-aryl ketones under mild and neutral conditions, thereby avoiding racemization. acs.org The reaction proceeds by generating a secondary benzyl (B1604629) radical which is then intercepted by a chiral nickel-acyl complex, leading to good yields and high enantioselectivity. acs.org This strategy represents a significant advancement in the asymmetric synthesis of this class of ketones.

The table below summarizes these inferred chiral synthesis strategies applicable to analogs of this compound, based on findings for structurally similar ketones.

| Synthetic Strategy | Catalyst System | Key Features | Reported Enantiomeric Excess (ee) | Reference |

| Asymmetric Arylation | Rhodium-diene complex | Operates under base-free conditions, preventing product racemization. | Generally ≥98% | thieme-connect.com |

| Asymmetric Decarboxylative Protonation | Palladium catalyst with a chiral ligand | Allows for simple modification of the aryl group; effective for sterically hindered substrates. | Up to 92% | acs.orgresearchgate.net |

| Enantioconvergent Acyl Cross-Coupling | Photoredox/Nickel dual catalysis | Utilizes racemic starting materials; proceeds under mild, neutral conditions. | Good to high enantioselectivities | acs.org |

These modern catalytic methods provide a robust toolkit for the asymmetric synthesis of chiral α-aryl ketones. Their application to the synthesis of enantiomerically enriched analogs of this compound offers a pathway to novel compounds with potentially significant applications in medicinal chemistry and materials science.

Chemical Transformations and Reactivity of 1 3,5 Dichlorophenyl 2 Phenylethanone

Reactions at the Carbonyl Center

The carbonyl group in 1-(3,5-dichlorophenyl)-2-phenylethanone is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to a wide range of nucleophiles, leading to the formation of alcohols, or, with subsequent reactions, a variety of derivatives.

Reductions to Alcohols and Chiral Alcohol Synthesis

The reduction of the carbonyl group in this compound is expected to yield the corresponding secondary alcohol, 1-(3,5-dichlorophenyl)-2-phenylethanol. This transformation can be readily achieved using various reducing agents.

Standard Reduction Methods

Common hydride reducing agents are effective for this type of transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), are standard reagents for the reduction of ketones to secondary alcohols.

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | 1-(3,5-Dichlorophenyl)-2-phenylethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to room temperature, followed by aqueous workup | 1-(3,5-Dichlorophenyl)-2-phenylethanol |

Chiral Alcohol Synthesis

The synthesis of enantiomerically pure or enriched 1-(3,5-dichlorophenyl)-2-phenylethanol can be achieved through asymmetric reduction. This is typically accomplished using chiral catalysts or reagents that facilitate the stereoselective addition of a hydride to the prochiral ketone.

Several established methods for the asymmetric reduction of ketones could be applied to this compound. These include:

Catalytic Asymmetric Hydrogenation: Utilizing chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP), to catalyze the addition of hydrogen across the carbonyl double bond.

Chiral Borane (B79455) Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) can be used to stereoselectively reduce the ketone with a borane source.

Enzymatic Reductions: Ketoreductases (KREDs) from various microorganisms are highly effective for the enantioselective reduction of ketones, offering high yields and enantiomeric excesses under mild conditions.

A hypothetical comparison of these methods for the synthesis of a chiral alcohol from this compound is presented below.

| Method | Chiral Catalyst/Reagent | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | Ru-BINAP complex | >95% |

| CBS Reduction | (R)- or (S)-CBS catalyst with BH₃ | >90% |

| Enzymatic Reduction | Ketoreductase (KRED) | >99% |

Nucleophilic Additions and Substitutions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon- and heteroatom-based nucleophiles.

Grignard and Organolithium Reagents

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group would result in the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 1-(3,5-dichlorophenyl)-1-methyl-2-phenylethanol.

Wittig Reaction

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce the corresponding alkene, 1-(3,5-dichlorophenyl)-2-phenylprop-1-ene. The choice of ylide determines the substituent(s) on the newly formed double bond.

Derivatization to Oximes, Hydrazones, and Ketals

The carbonyl group of this compound can be readily converted into various derivatives through condensation reactions with nitrogen-based nucleophiles or protection as a ketal.

Oxime Formation

Reaction with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt in the presence of a base like sodium acetate (B1210297) or pyridine (B92270), would yield the corresponding oxime, this compound oxime. This reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

Hydrazone Formation

Similarly, condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), would produce the corresponding hydrazone. These derivatives are often crystalline solids with sharp melting points, which historically aided in the identification of the parent ketone. The reaction with phenylhydrazine (B124118) would yield this compound phenylhydrazone.

Ketal Formation

The carbonyl group can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water. This reaction is reversible and the ketone can be regenerated by treatment with aqueous acid. The resulting ketal would be 2-benzyl-2-(3,5-dichlorophenyl)-1,3-dioxolane.

Reactions Involving the α-Methylene Group

The methylene (B1212753) group adjacent to the carbonyl in this compound is activated, and the protons attached to this carbon (α-protons) are acidic. This acidity allows for the formation of an enolate ion in the presence of a base, which can then act as a nucleophile in a variety of reactions.

Halogenation at the α-Position

The α-methylene group can be halogenated under either acidic or basic conditions.

Acid-Catalyzed Halogenation

In the presence of an acid catalyst, the ketone will exist in equilibrium with its enol form. The enol then acts as a nucleophile and reacts with a halogen (e.g., Br₂, Cl₂) to introduce a single halogen atom at the α-position. For example, reaction with bromine in acetic acid would be expected to yield 2-bromo-1-(3,5-dichlorophenyl)-2-phenylethanone.

Base-Promoted Halogenation

Under basic conditions, an enolate is formed, which then attacks the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-proton, often leading to polyhalogenation.

| Conditions | Reagent | Expected Product |

| Acetic Acid | Br₂ | 2-Bromo-1-(3,5-dichlorophenyl)-2-phenylethanone |

| Sodium Hydroxide (B78521) | Cl₂ | Mixture of mono- and di-chlorinated products at the α-position |

Condensation Reactions, including Chalcone (B49325) Formation

The enolate of this compound can participate in condensation reactions with electrophiles, most notably with aldehydes and ketones.

Claisen-Schmidt Condensation

A key reaction of ketones with an α-hydrogen is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which is used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). In this reaction, this compound would be deprotonated at the α-methylene position by a base (e.g., sodium hydroxide or potassium hydroxide) to form the enolate. This enolate would then undergo a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to form the α,β-unsaturated ketone, a chalcone derivative.

The reaction with 4-methoxybenzaldehyde, for instance, would be expected to yield 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one.

A hypothetical summary of chalcone formation with various aromatic aldehydes is presented below.

| Aldehyde | Base | Product |

| Benzaldehyde | NaOH | 1-(3,5-Dichlorophenyl)-2,3-diphenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH | 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)-2-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one |

Cyclization Reactions to Form Heterocyclic Systems

The ketone functional group and the adjacent α-methylene group in this compound serve as key handles for the construction of various heterocyclic rings. The compound can act as a C2 synthon in condensation reactions with various reagents to yield multi-substituted heterocycles.

Gewald Reaction for Thiophene (B33073) Synthesis

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For this compound, this one-pot synthesis would involve its condensation with an activated nitrile like ethyl cyanoacetate (B8463686) or malononitrile, along with elemental sulfur. Alkyl-aryl ketones are known to be less reactive in the Gewald reaction compared to aliphatic ketones, sometimes necessitating a two-step procedure where the intermediate α,β-unsaturated nitrile is isolated first. semanticscholar.orgmdpi.com

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgacs.org This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product. semanticscholar.orgnih.gov

Table 1: Potential Gewald Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product Type |

| This compound | Ethyl Cyanoacetate | Sulfur (S₈) | Morpholine | 2-Amino-4-(3,5-dichlorophenyl)-5-phenylthiophene-3-carboxylic acid ethyl ester |

| This compound | Malononitrile | Sulfur (S₈) | Diethylamine | 2-Amino-4-(3,5-dichlorophenyl)-5-phenylthiophene-3-carbonitrile |

Paal-Knorr Type Syntheses for Pyrazoles and Isoxazoles

The Paal-Knorr synthesis is a classical method for synthesizing five-membered heterocycles like pyrazoles and isoxazoles from 1,3-dicarbonyl compounds. While this compound is a 1,2-diaryl ethanone (B97240), it can be a precursor to the necessary 1,3-dicarbonyl intermediate. For instance, Claisen condensation with an appropriate ester could install a second carbonyl group, making it amenable to cyclization.

A more direct approach involves the reaction of the 1,3-dicarbonyl precursor with hydrazine or its derivatives to form pyrazoles, or with hydroxylamine to form isoxazoles. mdpi.comyoutube.com The reaction mechanism involves the initial formation of an imine (or oxime) at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic heterocyclic ring. youtube.comyoutube.com Research has specifically demonstrated the synthesis of novel pyrazole-deoxybenzoin hybrids, confirming the utility of this molecular scaffold. researchgate.net

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that typically combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to produce 1,4-dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.org While the classic reaction utilizes an aldehyde, the core mechanism involves the condensation of a Knoevenagel adduct with an enamine intermediate. organic-chemistry.org In a modified approach, this compound could potentially react with an enamine derived from a β-dicarbonyl compound, followed by cyclization and oxidation to yield a highly substituted pyridine ring bearing the 3,5-dichlorophenyl and phenyl moieties.

Reactivity of the 3,5-Dichlorophenyl and Phenylethyl Moieties

The molecule contains two distinct aromatic rings whose reactivity is governed by their respective substituents.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.com The reactivity of the 3,5-dichlorophenyl ring towards electrophiles is significantly reduced due to the presence of three deactivating substituents.

Deactivating Effects: The two chlorine atoms are deactivating due to their inductive electron withdrawal. The carbonyl group of the ethanone moiety is also strongly deactivating through both inductive and resonance effects.

Directing Effects: The chlorine atoms are ortho, para-directors, while the carbonyl group is a meta-director. In this 1,3,5-substitution pattern, all three groups direct incoming electrophiles to the C4 and C6 positions.

Therefore, any further electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on this ring would be directed to the positions between the chlorine atoms and the carbonyl group. However, the cumulative deactivating effect of the three substituents makes such reactions challenging, requiring harsh conditions and potent electrophiles. uomustansiriyah.edu.iqpressbooks.pub Friedel-Crafts reactions, in particular, are generally unsuccessful on rings bearing strongly deactivating groups. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the carbonyl group is an electron-withdrawing group, but it is positioned meta to both chlorine atoms. This meta-positioning does not allow for the effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate that is crucial for the SNAr mechanism. Consequently, the chlorine atoms are not activated towards standard SNAr reactions. Displacement of the chlorine atoms would likely require extreme reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is less common for dichlorinated benzenes.

Functionalization of Carbon-Halogen Bonds (e.g., cross-coupling)

The carbon-chlorine bonds on the dichlorophenyl ring are prime sites for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are generally tolerant of various functional groups, including ketones. mdpi.com

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. This would allow for the synthesis of terphenyl or more complex polyaromatic structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, can be tuned to potentially achieve selective mono-substitution at one of the C-Cl bonds or di-substitution at both sites. The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.comnobelprize.org

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Functional Group |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, SPhos | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | Diaryl- or Alkylarylamine |

| Heck | Alkene | Pd(OAc)₂ | Aryl-alkene |

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Investigation of Reaction Intermediates

While the direct isolation of reaction intermediates for this specific compound may not be widely reported, their structures can be inferred from well-established mechanistic studies of analogous reactions.

In Cyclization Reactions:

Gewald Reaction: The mechanism is initiated by a Knoevenagel condensation, forming an α,β-unsaturated nitrile intermediate. acs.org Subsequent steps involve complex polysulfide intermediates formed from the reaction with elemental sulfur, leading to a cyclized monosulfide which then aromatizes to the final thiophene product. nih.gov

Hantzsch Synthesis: Key intermediates that have been identified in this pathway include Knoevenagel condensation products (chalcones) and enamines. wikipedia.orgorganic-chemistry.orgnih.gov These two intermediates then undergo a Michael addition followed by cyclization and dehydration.

Pyrazole (B372694)/Isoxazole Synthesis: The reaction of a 1,3-dicarbonyl precursor with hydrazine or hydroxylamine proceeds through imine/oxime and enamine/enolether intermediates before the final ring-closing dehydration step. youtube.comyoutube.com

In Aromatic Substitution:

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg This intermediate is formed by the attack of the aromatic π-system on the electrophile and is a high-energy species. The subsequent loss of a proton restores aromaticity.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle involves several organopalladium intermediates. The cycle begins with an aryl-Pd(II)-halide complex formed via oxidative addition. After transmetalation, a diaryl-Pd(II) complex is formed, which then undergoes reductive elimination to form the product and regenerate the Pd(0) catalyst. nobelprize.org

Stereochemical Aspects of Transformations

There is currently no available research data detailing the stereochemical outcomes of transformations involving this compound. Investigations into enantioselective or diastereoselective reactions, which would provide insight into the three-dimensional aspects of its chemical behavior, have not been reported.

Kinetic Studies and Reaction Rate Determination

No kinetic studies on the reactions of this compound have been published. Therefore, data regarding reaction rates, rate constants, and the factors influencing the speed of its chemical transformations are not available.

Advanced Spectroscopic and Structural Characterization of 1 3,5 Dichlorophenyl 2 Phenylethanone

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 1-(3,5-Dichlorophenyl)-2-phenylethanone, it provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₄H₁₀Cl₂O.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated exact mass is a critical parameter for unequivocally identifying the compound in complex mixtures. While specific experimental HRMS data for this compound is not widely published, the theoretical value serves as a precise benchmark for its identification.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂O |

| Calculated Monoisotopic Mass | 264.01087 u |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that helps confirm the compound's structure.

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion region will display a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in three peaks for the molecular ion:

M⁺: Containing two ³⁵Cl atoms.

(M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺: Containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the ion. chemguide.co.uk

The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. chemguide.co.uk For this compound, this can occur on either side of the carbonyl.

Cleavage of the C-C bond between the carbonyl and the methylene (B1212753) group: This yields two primary fragments: the benzyl (B1604629) cation ([C₇H₇]⁺) and the 3,5-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺).

Cleavage of the bond between the carbonyl and the dichlorophenyl ring: This would produce a phenacyl cation ([C₈H₇O]⁺) and a dichlorophenyl radical.

The most stable fragments will produce the most intense peaks in the spectrum. The benzyl cation (m/z 91) is a very stable carbocation and is expected to be a prominent peak. The 3,5-dichlorobenzoyl cation (m/z 173 for the ³⁵Cl₂ isotopologue) is also stabilized by resonance and would be a significant fragment, exhibiting the characteristic 9:6:1 isotopic pattern for two chlorine atoms at m/z 173, 175, and 177. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 264 | Molecular Ion [M]⁺ | [C₁₄H₁₀Cl₂O]⁺ | Exhibits M, M+2, M+4 peaks in a ~9:6:1 ratio. |

| 173 | 3,5-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | Product of α-cleavage. Also exhibits a ~9:6:1 isotopic pattern. |

| 119 | Phenacyl cation | [C₈H₇O]⁺ | Product of alternative α-cleavage. |

| 91 | Benzyl cation | [C₇H₇]⁺ | Product of α-cleavage, expected to be a major peak due to high stability. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Further fragmentation of the phenyl-containing fragments. |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the 3,5-dichlorophenyl ring, the carbonyl group (C=O), and the phenyl ring. These groups absorb UV radiation, causing the promotion of electrons from lower to higher energy molecular orbitals.

The expected electronic transitions are:

π → π* transitions: These are high-intensity absorptions associated with the aromatic rings and the carbonyl group's π-system. The parent compound, acetophenone, shows a strong π → π* absorption band around 244-248 nm. researchgate.net For this compound, the presence of chlorine atoms as substituents on the phenyl ring is expected to cause a shift in the absorption maximum (λₘₐₓ). Halogen substituents typically induce a bathochromic shift (a shift to longer wavelengths) and can increase the intensity of the absorption. mun.cacdnsciencepub.com

n → π* transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. In acetophenone, this transition is observed as a weaker band at longer wavelengths, around 320 nm. This band is often sensitive to solvent polarity. nist.gov

Table 3: Predicted UV-Visible Absorption Data

| Approximate λₘₐₓ | Transition Type | Associated Chromophore |

|---|---|---|

| ~250-265 nm | π → π | Dichlorophenyl ring, Phenyl ring, Carbonyl group |

| ~320-330 nm | n → π | Carbonyl group |

Photochromism Studies of Related Compounds (if applicable to the core structure)

X-ray Crystallography

Despite the power of this technique for structural elucidation, a search of crystallographic databases and the broader scientific literature did not yield a reported single-crystal X-ray structure for this compound. Consequently, detailed experimental data on its solid-state conformation, such as crystal system, space group, and specific geometric parameters, are not available for inclusion in this article. Studies on similar dichlorophenyl-containing molecules have been published, but in strict adherence to focusing solely on the title compound, those results are not presented here. aalto.firesearchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

A definitive determination of the solid-state structure of this compound through single-crystal X-ray diffraction has not been reported in publicly accessible literature. This technique is essential for unambiguously establishing the molecular geometry, including bond lengths, bond angles, and torsion angles in the crystalline state. Such an analysis would provide precise coordinates for each atom in the crystal lattice, leading to a detailed three-dimensional model of the molecule.

Typically, a crystallographic study would yield a data table summarizing key parameters. While no specific data exists for the title compound, a general representation of what such a table would include is presented below for illustrative purposes.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical formula | C₁₄H₁₀Cl₂O |

| Formula weight | 265.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Without experimental data, a detailed discussion of the specific bond lengths and angles, such as the C-Cl, C=O, and phenyl ring geometries, cannot be conducted.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing arrangement is contingent on the availability of single-crystal X-ray diffraction data. As this information is not available for this compound, a detailed and accurate description of its supramolecular chemistry in the solid state cannot be provided.

A hypothetical data table for intermolecular interactions is shown below to illustrate the type of information that would be derived from a crystallographic study.

Interactive Table: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···O Hydrogen Bond | Data not available | Data not available | Data not available |

| Halogen Bond (C-Cl···O) | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available |

Without the foundational crystallographic data, any discussion on the specific nature and geometry of these potential interactions would be purely speculative and fall outside the scope of a scientifically accurate report.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dichlorophenyl 2 Phenylethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. For 1-(3,5-Dichlorophenyl)-2-phenylethanone, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The optimization process ensures that the calculated structure corresponds to a stable, low-energy state. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table is for illustrative purposes to show typical outputs of a DFT geometry optimization. Actual values would require a specific DFT calculation to be performed.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.22 Å |

| Bond Length | C-Cl (Dichlorophenyl) | ~1.74 Å |

| Bond Angle | C-C-C (Ketone Bridge) | ~118° |

| Dihedral Angle | Cl-C-C-C (Ring-Bridge) | Variable (depends on conformation) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the phenyl ring, which is electron-rich, while the LUMO would likely be centered around the dichlorophenyl ring and the carbonyl group due to their electron-withdrawing nature.

Table 2: Illustrative Frontier Orbital Properties (Hypothetical Data) This table represents typical data obtained from FMO analysis. Actual values would require specific quantum chemical calculations.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The chlorine atoms would also exhibit negative potential, while the hydrogen atoms of the phenyl rings would show positive potential.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as second-order perturbation energy (E(2)), indicates the extent of charge delocalization, which contributes to molecular stability. In this compound, significant delocalization would be expected from the lone pairs of the carbonyl oxygen and chlorine atoms into the antibonding orbitals of the aromatic rings. These hyperconjugative interactions stabilize the molecule.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, both within a molecule (intramolecular) and between molecules (intermolecular). mdpi.comresearchgate.net The analysis is based on the electron density and its derivatives. The resulting visualization typically uses colored isosurfaces, where green indicates weak van der Waals interactions, blue signifies strong attractive interactions like hydrogen bonds, and red denotes repulsive steric clashes. For this molecule, NCI analysis would reveal intramolecular interactions between the chlorine atoms and nearby hydrogen atoms, as well as potential π-stacking interactions if the molecule adopts a folded conformation.

Molecular Dynamics Simulations for Conformational Stability and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational stability of a molecule by exploring its potential energy surface and identifying low-energy conformations. Additionally, MD simulations can elucidate the effects of solvation on a molecule's structure and dynamics by explicitly modeling the interactions between the solute and solvent molecules.

For a molecule such as this compound, MD simulations could be employed to understand how the molecule behaves in different solvent environments, which is crucial for predicting its behavior in various chemical and biological systems. The simulations would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and then solving Newton's equations of motion for every atom in the system over a specified period.

The resulting trajectory from an MD simulation provides a wealth of information. Analysis of this trajectory can reveal the most stable conformations of this compound, the flexibility of different parts of the molecule, and the nature of the interactions between the molecule and the surrounding solvent. For example, one could analyze the radial distribution functions to understand the solvation shell structure around the dichlorophenyl and phenyl rings, as well as the carbonyl group.

Conformational Stability Analysis:

| Parameter | Description | Potential Finding for this compound |

| Dihedral Angle Distribution | The distribution of torsion angles between the phenyl ring and the carbonyl group, and the carbonyl group and the dichlorophenyl ring. | This would reveal the preferred rotational orientations of the aromatic rings relative to the ethanone (B97240) backbone. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | A stable RMSD over time would indicate that the molecule has reached a stable conformational state. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Changes in Rg could indicate conformational changes, such as folding or unfolding of the molecular structure. |

Solvation Effects Analysis:

| Parameter | Description | Potential Finding for this compound |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. | RDFs could show strong interactions between water molecules and the carbonyl oxygen, and different solvation patterns around the hydrophobic aromatic rings. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the solute and protic solvents. | For this compound, this would primarily involve the carbonyl oxygen as a hydrogen bond acceptor. |

| Solvation Free Energy | The free energy change associated with transferring a molecule from the gas phase to a solvent. | This value would quantify the molecule's solubility in different solvents. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest. Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds.

For this compound, QSPR models could be developed to predict a wide range of properties, such as boiling point, melting point, solubility, and chromatographic retention times. The first step in building a QSPR model is to calculate a set of molecular descriptors for a series of related compounds with known property values. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Following the descriptor calculation, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model. The quality of the resulting model is assessed through various validation techniques to ensure its predictive power.

Example of a Hypothetical QSPR Model for Boiling Point:

A hypothetical QSPR model for predicting the boiling point of a series of substituted phenylethanones might take the following form:

Boiling Point = c₀ + c₁ (Molecular Weight) + c₂ (LogP) + c₃ (Polar Surface Area) + ...

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table of Molecular Descriptors for QSPR Modeling:

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic information about the molecular composition. |

| Topological | Wiener Index, Randić Index | Information about the connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Information about the three-dimensional size and shape of the molecule. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Information about the electronic structure of the molecule. |

Reaction Pathway Prediction and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the prediction of reaction pathways and the characterization of transition states. For this compound, these methods could be used to study various reactions, such as its synthesis, degradation, or metabolic pathways.

The process typically begins with identifying the reactants and products of a potential reaction. Computational methods, such as density functional theory (DFT), are then used to locate the transition state (TS) structure that connects the reactants and products on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy point along the minimum energy pathway of the reaction.

Once the transition state is located, its structure can be analyzed to understand the key bond-making and bond-breaking events that occur during the reaction. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Further calculations, such as intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that the located transition state indeed connects the desired reactants and products.

Key Parameters in Reaction Pathway Analysis:

| Parameter | Description | Significance for this compound Reactions |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. This could be used to compare the feasibility of different reaction pathways. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn). |

| Transition State Geometry | The three-dimensional arrangement of atoms at the transition state. | Provides insight into the mechanism of the reaction, showing which atoms are involved in bond formation and cleavage. |

| Vibrational Frequencies | The vibrational modes of the molecule. | A true transition state will have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. |

By applying these computational methods, researchers can gain a detailed, atomistic understanding of the chemical reactivity of this compound, which can be invaluable for designing new synthetic routes, predicting its stability, and understanding its potential interactions in more complex systems.

Role of 1 3,5 Dichlorophenyl 2 Phenylethanone As a Chemical Building Block and Ligand Precursor

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the ketone functional group and the adjacent methylene (B1212753) (-CH2-) group makes 1-(3,5-Dichlorophenyl)-2-phenylethanone an ideal precursor for synthesizing intricate molecular architectures. It can be readily transformed into intermediates that undergo cyclization reactions to form stable ring systems.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. frontiersin.orgclockss.orgrsc.orgnih.govmdpi.com this compound provides a scaffold upon which these important ring systems can be built.

Pyrazolines: These five-membered rings containing two adjacent nitrogen atoms can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. researchgate.netcsic.es this compound can be converted into a chalcone (B49325) derivative through condensation with an aromatic aldehyde. Subsequent reaction of this chalcone with hydrazine (B178648) or its derivatives yields a pyrazoline ring, incorporating the original dichlorophenyl and phenyl moieties into the final structure. researchgate.netnih.govorganic-chemistry.org

Thiazines: Thiazines are six-membered rings containing both nitrogen and sulfur. Their synthesis can involve the reaction of α-haloketones with thiourea (B124793) or related sulfur-containing nucleophiles. The methylene group adjacent to the ketone in this compound can be halogenated to create the necessary α-haloketone intermediate, paving the way for cyclization to form a thiazine (B8601807) derivative.

Triazines: 1,3,5-Triazines are six-membered heterocyclic rings with three nitrogen atoms. wikipedia.org While their synthesis often starts from nitriles, derivatives of this compound can be used to introduce the dichlorophenyl- and phenyl-containing side chains onto a pre-formed triazine core. mdpi.comnih.gov For example, cyanuric chloride, a common triazine starting material, allows for the sequential substitution of its chlorine atoms, enabling the attachment of various functional groups derived from the title compound. mdpi.comnih.gov

Imidazoles: The synthesis of imidazole (B134444) rings can be achieved by reacting α-dicarbonyl compounds or α-haloketones with ammonia (B1221849) and an aldehyde. ontosight.aiijpsonline.com By halogenating the methylene group of this compound, it becomes a suitable precursor for reactions that form the imidazole core. google.comgoogle.com This results in an imidazole ring substituted with the dichlorophenyl and benzyl (B1604629) groups.

Oxazoles: Oxazoles are five-membered heterocycles with one nitrogen and one oxygen atom. chemmethod.comthepharmajournal.comsemanticscholar.org The Robinson-Gabriel synthesis, a classic method for oxazole (B20620) formation, utilizes the cyclization of 2-acylaminoketones. thepharmajournal.com this compound can be converted into the required 2-acylaminoketone intermediate, which upon dehydration yields the corresponding oxazole. organic-chemistry.orgnih.gov

Table 1: Synthesis of Heterocycles from this compound Derivatives

| Target Heterocycle | Required Co-reactant(s) | General Reaction Type |

|---|---|---|

| Pyrazoline | Aldehyde, then Hydrazine | Condensation, then Cyclocondensation |

| Thiazine | Halogenating agent, then Thiourea | α-Halogenation, then Cyclocondensation |

| Triazine | Cyanuric Chloride derivative | Nucleophilic Substitution |

| Imidazole | Halogenating agent, Ammonia, Aldehyde | α-Halogenation, then Condensation |

Fused ring systems, where two or more rings share a common bond, are prevalent in many biologically active molecules. The heterocycles synthesized from this compound can serve as platforms for constructing these more complex structures. For instance, a pyrazole (B372694) or imidazole ring formed from the initial scaffold can possess functional groups that allow for a second ring-closing reaction, leading to the formation of fused systems like pyrazolo[3,4-b]pyridines or imidazo[1,2-a]pyridines. researchgate.netnih.gov This strategy allows for the systematic expansion of molecular complexity from a common starting material. rsc.org

In drug discovery and materials science, it is often advantageous to synthesize a large collection of related compounds, known as a chemical library, for screening purposes. The core structure of this compound is an excellent scaffold for this purpose. By reacting this single precursor with a wide variety of different reagents (e.g., various aldehydes and hydrazines for pyrazolines, or different acylating agents for oxazoles), a diverse library of molecules can be generated. Each member of the library retains the core dichlorophenyl and phenyl groups but differs in the heterocyclic ring system or its other substituents, allowing for a systematic exploration of structure-activity relationships.

Development of Ligands for Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The properties of the ligand are crucial as they directly influence the catalytic activity and selectivity of the metal center. Molecules derived from this compound can be elaborated into ligands where the distinct electronic and steric properties of its constituent parts can be exploited.

The electronic nature of a ligand—whether it donates or withdraws electron density from the metal center—is a key factor in its performance. nih.govanalis.com.my Ligands derived from this compound feature two groups with opposing electronic influences.

Dichlorophenyl Moiety: The two chlorine atoms on the phenyl ring are highly electronegative. They pull electron density away from the ring through the inductive effect. This makes the dichlorophenyl group strongly electron-withdrawing. When incorporated into a ligand, this group decreases the electron density on the coordinated metal atom, making the metal center more electrophilic or "electron-poor."

Phenylethyl Moiety: The phenylethyl group is generally considered to be weakly electron-donating. nih.govresearchgate.net It can also provide steric bulk, which can influence the accessibility of the metal center and the selectivity of the catalyzed reaction.

This combination of a strong electron-withdrawing group and a bulkier, less electronically demanding group allows for the fine-tuning of the metal center's properties. By modifying these groups, a chemist can precisely control the reactivity of the resulting catalyst. researchgate.net

Table 2: Electronic and Steric Influence of Moieties in Ligand Design

| Moiety | Primary Electronic Effect | Potential Impact on Metal Center | Steric Influence |

|---|---|---|---|

| 3,5-Dichlorophenyl | Strongly Electron-Withdrawing (Inductive) | Increases electrophilicity; stabilizes electron-rich metal states | Moderate |

Intermediate in Industrial Chemical Processes

While direct, large-scale industrial use of this compound is not extensively documented in publicly available literature, the core structure of a 3,5-dichlorophenyl ketone serves as a critical pharmacophore in a major class of modern insecticides. Specifically, analogues of this compound are key intermediates in the synthesis of isoxazoline-based pesticides, which are vital in crop protection and animal health.

A prominent example is the synthesis of compounds like fluralaner (B1663891) and afoxolaner. googleapis.comgoogleapis.com The industrial preparation of these potent ectoparasiticides relies on intermediates that feature the 3,5-dichlorophenyl moiety attached to a keto-ethyl group. For instance, a closely related analogue, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is a documented precursor for isoxazoline-substituted benzamides. google.com The synthesis of these pesticides involves the reaction of such ketone intermediates to form the core isoxazoline (B3343090) ring, which is essential for their biological activity.

The 3,5-dichloro substitution pattern on the phenyl ring is crucial for the efficacy of the final pesticide molecules. google.comgoogle.comgoogle.com This specific arrangement of chlorine atoms influences the compound's binding affinity to the target site in pests—the GABA (gamma-aminobutyric acid)-gated chloride channels—leading to potent insecticidal and acaricidal effects. Therefore, dichlorophenyl ethanones are indispensable building blocks for the agrochemical industry, enabling the production of next-generation pest control agents.

Table 1: Key Agrochemicals Derived from Dichlorophenyl Ethanone (B97240) Scaffolds This table is interactive. Click on the headers to sort.

| Compound Name | Class | Target | Precursor Analogue |

|---|---|---|---|

| Fluralaner | Isoxazoline | Ectoparasites (fleas, ticks) | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone |

| Afoxolaner | Isoxazoline | Ectoparasites (fleas, ticks) | 1-(3,5-dichlorophenyl)-ethanone derivatives |

Design of Functional Materials

The molecular architecture of this compound provides significant potential for its use as a building block or precursor in the design of advanced functional materials. Although specific applications of this exact compound as a monomer are not yet established, its structural components—the dichlorophenyl group and the reactive ketone—are widely utilized in materials science and medicinal chemistry to develop molecules with tailored properties.

The dichlorophenyl group serves as a rigid structural unit that can impart specific electronic and steric characteristics to a larger molecule or polymer. The chlorine atoms are electron-withdrawing, which can influence the electronic properties (e.g., HOMO/LUMO levels) of conjugated systems, a key aspect in the design of organic electronic materials. Furthermore, the presence of two chlorine atoms offers potential sites for further chemical modification through cross-coupling reactions, allowing for the extension of the molecular framework.

The ketone functional group is a versatile chemical handle for a wide array of synthetic transformations. It can be used to build complex heterocyclic structures, which are prevalent in pharmacologically active compounds and functional dyes. For example, ketones are common precursors in the synthesis of pyrazoles, pyridines, and pyrroles—scaffolds known for their diverse biological activities and applications in materials science. researchgate.netmdpi.com The ketone can also be transformed into other functional groups, enabling its incorporation into polymers or the synthesis of diarylmethanes, which are key building blocks for certain pharmaceuticals. researchgate.net

The combination of these features makes this compound a promising candidate for creating:

Biologically Active Molecules: The scaffold can serve as a starting point for synthesizing novel therapeutic agents, leveraging the known importance of the dichlorophenyl motif in modulating biological targets.

Monomers for Specialty Polymers: Through modification of the ketone or the phenyl rings, the compound could be converted into a monomer for polymerization, leading to materials with specific thermal, optical, or electronic properties.

Table 2: Potential Applications of the this compound Scaffold This table is interactive. Click on the headers to sort.

| Potential Application Area | Key Structural Feature Utilized | Example of Transformation/Use |

|---|---|---|

| Agrochemical Synthesis | 3,5-Dichlorophenyl Moiety | Precursor to isoxazoline insecticides. |

| Medicinal Chemistry | Entire Scaffold | Synthesis of heterocyclic compounds (e.g., pyrazoles, pyridines). |

| Materials Science | Dichlorophenyl Group & Ketone | Development of monomers for specialty polymers. |

Emerging Research Trends and Future Prospects for 1 3,5 Dichlorophenyl 2 Phenylethanone Chemistry

Exploration of Novel and Unconventional Reaction Pathways

The synthesis of 1-(3,5-dichlorophenyl)-2-phenylethanone and its analogs has traditionally relied on established methods such as the Friedel-Crafts acylation. However, contemporary research is increasingly focused on developing novel and more efficient synthetic routes that offer improved yields, reduced waste, and greater functional group tolerance.

One promising area of exploration is the use of visible-light-induced aerobic C-H oxidation. This method presents an environmentally friendly alternative for producing aromatic ketones by using air as the oxidant and water as the solvent. chemistryviews.org Photocatalytic processes, potentially employing sensitizers like cerium chloride, could enable the direct conversion of substituted diarylmethanes to the corresponding ketones under mild, room-temperature conditions. chemistryviews.org Such a pathway would be highly atom-economical and align with the principles of green chemistry.